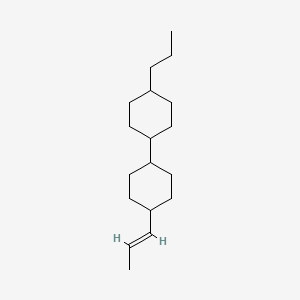

(trans,trans)-4-(Prop-1-en-1-yl)-4'-propyl-1,1'-bi(cyclohexane)

Description

IUPAC Naming Conventions and Systematic Classification

The International Union of Pure and Applied Chemistry (IUPAC) systematic name for this compound is 1-[(E)-prop-1-enyl]-4-(4-propylcyclohexyl)cyclohexane. This naming convention follows standard IUPAC rules for organic compounds, where the parent structure is identified and substituents are named according to their position and nature.

The compound can be classified under several systematic categories:

- Bicyclic compounds (specifically, 1,1'-bicyclohexanes)

- Alkylcyclohexanes (due to the propyl substituent)

- Alkenylcyclohexanes (due to the propenyl substituent)

The compound is also known by several synonyms, including:

- (trans,trans)-4-((E)-Prop-1-en-1-yl)-4'-propyl-1,1'-bi(cyclohexane)

- (trans,trans)-4-(1E)-1-Propen-1-yl-4'-propyl-1,1'-bicyclohexyl

- TRANS,TRANS-4-PROPENYL-4'-PROPYL-BICYCLOHEXYL

- 1-[(E)-prop-1-enyl]-4-(4-propylcyclohexyl)cyclohexane1

The molecular formula of the compound is C18H32, indicating 18 carbon atoms and 32 hydrogen atoms in its structure. Its molecular weight is calculated to be 248.45 g/mol. These identifiers are crucial for database searches and chemical cataloging.

Table 1: Key Identifiers for (trans,trans)-4-(Prop-1-en-1-yl)-4'-propyl-1,1'-bi(cyclohexane)

| Identifier | Value |

|---|---|

| CAS Number | 279246-65-0 |

| Molecular Formula | C18H32 |

| Molecular Weight | 248.45 g/mol |

| InChI Key | IASLDLGGHXYCEO-HWKANZROSA-N |

| MDL Number | MFCD12761279 |

The compound is registered in multiple chemical databases, including PubChem (CID: 22290094) and commercial catalogs from various suppliers, facilitating its identification and procurement for research purposes.

Stereochemical Descriptors and Isomeric Differentiation

The stereochemistry of (trans,trans)-4-(Prop-1-en-1-yl)-4'-propyl-1,1'-bi(cyclohexane) is a defining feature of this molecule, contributing significantly to its physical properties and potential applications. The compound contains multiple stereogenic elements that require precise descriptors:

The "trans,trans" prefix indicates the relative configuration of the substituents on both cyclohexane rings. In each cyclohexane ring, the substituents (either the prop-1-en-1-yl group or the connection to the other cyclohexane ring, and the propyl group or the connection to the other cyclohexane ring) adopt trans positions, meaning they are on opposite sides of the cyclohexane plane6.

The "(E)" descriptor in the IUPAC name refers to the configuration of the carbon-carbon double bond in the prop-1-en-1-yl group. In this configuration, the higher priority groups (according to the Cahn-Ingold-Prelog priority rules) are on opposite sides of the double bond1.

The stereochemistry is crucial for the compound's physical properties, especially in the context of liquid crystal applications. The trans,trans configuration provides a more linear molecular geometry compared to cis configurations, which affects molecular packing, phase transitions, and optical properties in liquid crystal states.

Several possible isomers of this compound exist, including:

- Configurational isomers with different arrangements around the cyclohexane rings (e.g., cis,trans or cis,cis configurations)

- Geometric isomers of the prop-1-en-1-yl group ((Z)-isomer instead of the (E)-isomer)

- Constitutional isomers with different positions of the substituents

The specific trans,trans-(E) configuration of this compound distinguishes it from these potential isomers and is responsible for its particular physical and chemical properties.

Historical Context and Discovery Timeline

The development of (trans,trans)-4-(Prop-1-en-1-yl)-4'-propyl-1,1'-bi(cyclohexane) is closely tied to broader research in liquid crystal materials, particularly the investigation of bicyclohexyl compounds as alternatives to biphenyl-based liquid crystals.

Early research into bicyclohexyl liquid crystal compounds can be traced to the late 1970s and early 1980s, when scientists were exploring alternatives to the then-dominant biphenyl-based liquid crystal materials. A significant development in this field was reported in a 1981 publication by G.J. Brownsey and A.J. Leadbetter from the Chemistry Department at the University of Exeter, who studied the structures of liquid crystal phases in cyano bi-cyclohexanes. Their work revealed that these compounds exhibited nematic phases with extremely weak pseudo-layer density fluctuations, providing important insights into the structural behavior of bicyclohexyl-based liquid crystals.

The specific compound (trans,trans)-4-(Prop-1-en-1-yl)-4'-propyl-1,1'-bi(cyclohexane) appears to be part of the continued development of bicyclohexyl liquid crystal materials. A Japanese patent (JPS58140028A) from the early 1980s mentions related compounds such as trans,trans-4,4'-bis(4-substituted phenyl)bicyclohexane, suggesting active research in this area during that period.

The compound's formal registration with a CAS number (279246-65-0) indicates its recognition as a distinct chemical entity with potential applications. Its inclusion in chemical catalogs and databases by multiple suppliers (TCI, Ambeed, etc.) reflects its ongoing relevance in research and industrial applications11.

A related compound, trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid (CAS: 65355-32-0), is documented as an intermediate for liquid crystal materials, further contextualizing the development of bicyclohexyl compounds like (trans,trans)-4-(Prop-1-en-1-yl)-4'-propyl-1,1'-bi(cyclohexane) within the broader field of liquid crystal research.

Properties

IUPAC Name |

1-[(E)-prop-1-enyl]-4-(4-propylcyclohexyl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32/c1-3-5-15-7-11-17(12-8-15)18-13-9-16(6-4-2)10-14-18/h3,5,15-18H,4,6-14H2,1-2H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IASLDLGGHXYCEO-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2CCC(CC2)C=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1CCC(CC1)C2CCC(CC2)/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624418 | |

| Record name | (1r,1's,4r,4'r)-4-[(1E)-1-Propen-1-yl]-4'-propyl-1,1'-bi(cyclohexyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

279246-65-0 | |

| Record name | (1r,1's,4r,4'r)-4-[(1E)-1-Propen-1-yl]-4'-propyl-1,1'-bi(cyclohexyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans,trans-4-((E)-propen-1-yl)-4'-propyl-bicyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.583 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

The compound (trans,trans)-4-(Prop-1-en-1-yl)-4'-propyl-1,1'-bi(cyclohexane) , with a molecular formula of C₁₈H₃₂ and a molecular weight of approximately 256.46 g/mol, is a synthetic organic compound characterized by its unique bicyclic structure. This compound has garnered attention in the fields of materials science and organic electronics, but its biological activity remains less explored. This article will delve into the biological activity of this compound, synthesizing available research findings, data tables, and case studies to present a comprehensive overview.

Chemical Structure and Properties

The structural configuration of (trans,trans)-4-(Prop-1-en-1-yl)-4'-propyl-1,1'-bi(cyclohexane) is crucial to its properties. The trans configuration influences its physical and chemical behavior, which can affect interactions with biological systems.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₃₂ |

| Molecular Weight | 256.46 g/mol |

| Density | 0.898 g/cm³ |

| Boiling Point | 325.041 °C |

| Melting Point | 45 °C |

| LogP | 5.975 |

Cytotoxicity Studies

Research on structurally similar compounds suggests that bicyclic structures often exhibit cytotoxic properties against various cancer cell lines. For instance, studies on analogs of combretastatin-A4 have demonstrated potent cytotoxic effects with IC₅₀ values in the low micromolar range against tumor cells .

In a comparative study involving related compounds:

| Compound Name | IC₅₀ (µM) | Target Cell Line |

|---|---|---|

| Compound A | 0.13 | MDA-MB-231 (Breast Cancer) |

| Compound B | 38.20 | EA.hy926 (Endothelial Cells) |

| (trans,trans)-4-(Prop-1-en-1-yl)-4'-propyl-1,1'-bi(cyclohexane) | TBD | TBD |

The specific IC₅₀ values for (trans,trans)-4-(Prop-1-en-1-yl)-4'-propyl-1,1'-bi(cyclohexane) remain to be determined through experimental assays.

The mechanism of action for similar bicyclic compounds often involves disruption of microtubule dynamics or interference with cell signaling pathways critical for cancer cell proliferation. The cis-isomers of such compounds typically exhibit stronger antiproliferative activities compared to their trans-isomers , suggesting that stereochemistry plays a significant role in their biological effects .

Study on Related Compounds

In a study evaluating the cytotoxic effects of various styryl-benzothiazolone analogs, it was found that certain structural modifications significantly enhanced their activity against endothelial and tumor cell lines. This indicates that modifications in the bicyclic structure could yield compounds with improved biological efficacy .

Potential Applications

Given the structural similarities to known bioactive compounds, (trans,trans)-4-(Prop-1-en-1-yl)-4'-propyl-1,1'-bi(cyclohexane) may hold potential as an anti-cancer agent or in other therapeutic applications. Further research is necessary to explore these possibilities.

Comparison with Similar Compounds

Substituent Variations and Physical Properties

The table below compares key structural and physical properties of the target compound with analogs differing in substituents:

Key Observations:

- Polarity and Toxicity : The ethoxy analog (C₁₇H₃₂O) exhibits higher polarity due to the oxygen atom, correlating with its acute toxicity and irritation hazards . In contrast, the vinyl (C₁₅H₂₆) and propenyl (C₁₇H₂₈) analogs lack significant hazards, suggesting substituent-dependent toxicity .

- Applications : Fluorinated derivatives (e.g., 82832-57-3) are likely used in liquid crystal displays due to their electronic properties, while carboxylate esters (84078-44-4) may serve as mesogens . The target compound’s detection in environmental samples highlights its persistence and analytical relevance .

Environmental and Analytical Relevance

The target compound was identified in a QuEChERS/GC-MS method for detecting 37 liquid crystal monomers in indoor dust, with quantification ions at m/z 205.2 and 81.1 . Its environmental persistence contrasts with fluorinated analogs, which may degrade more readily due to C-F bond reactivity.

Preparation Methods

Core Bicyclohexane Formation

The bicyclohexane core is typically constructed via a Diels-Alder cycloaddition or related cyclization reactions using cyclohexene derivatives as starting materials. This step establishes the bicyclic framework essential for subsequent functionalization.

Introduction of Propyl and Prop-1-en-1-yl Groups

The installation of the propyl and prop-1-en-1-yl substituents at the 4 and 4' positions respectively is achieved through regioselective and stereoselective organic transformations such as:

Grignard Reactions: Organomagnesium reagents derived from alkyl or alkenyl halides are reacted with electrophilic bicyclohexane intermediates to introduce the propyl and prop-1-en-1-yl groups. Control over temperature (typically 40–80°C) and catalyst choice (e.g., palladium, nickel) is crucial to maintain the trans,trans stereochemistry.

Catalytic Hydrogenation: Partial hydrogenation steps may be employed to saturate specific double bonds without affecting the alkene in the prop-1-en-1-yl group, preserving the required unsaturation.

Stereochemical Control

Achieving the trans,trans configuration requires careful stereochemical control during synthesis. This is managed by:

Using stereoselective catalysts and reagents.

Employing reaction conditions that favor trans isomer formation.

Purification techniques such as column chromatography on silica gel with hexane/ethyl acetate mixtures to isolate the desired stereoisomer with purity exceeding 90%.

Reaction Conditions and Purification

| Step | Reaction Type | Reagents/Catalysts | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Cyclohexane ring formation | Diels-Alder reagents | Heat, inert atmosphere | Bicyclohexane core |

| 2 | Alkylation/Alkenylation | Grignard reagents (propyl, prop-1-en-1-yl magnesium halides) | 40–80°C, Pd or Ni catalyst | Introduction of substituents |

| 3 | Hydrogenation (if needed) | H2 gas, Pd catalyst | Room temp to mild heat, controlled pressure | Partial saturation, stereochemical retention |

| 4 | Purification | Column chromatography (silica gel) | Hexane/ethyl acetate solvent system | >90% purity trans,trans isomer |

Characterization and Confirmation of Structure

To verify the successful preparation and purity of (trans,trans)-4-(Prop-1-en-1-yl)-4'-propyl-1,1'-bi(cyclohexane), several analytical techniques are employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- 1H NMR identifies vinyl protons of the prop-1-en-1-yl group (δ 5.2–5.8 ppm) and the methyl/methylene protons of the propyl group (δ 0.9–1.6 ppm).

- NOESY NMR confirms spatial proximity of protons consistent with trans,trans stereochemistry.

Gas Chromatography-Mass Spectrometry (GC-MS):

Confirms molecular ion peak around m/z 248–262 ([M+H]+), absence of side products.High Performance Liquid Chromatography (HPLC):

Quantifies purity, typically achieving >95% purity using C18 reverse-phase columns.X-ray Crystallography:

Provides definitive stereochemical confirmation of the trans,trans configuration.

Research Findings and Data Summary

| Parameter | Value/Description |

|---|---|

| Molecular Formula | C18H32 |

| Molecular Weight | 248.4 g/mol |

| Purity Achieved | >90–95% (post-purification) |

| Key Spectral Features (1H NMR) | Vinyl protons δ 5.2–5.8 ppm; Alkyl protons δ 0.9–1.6 ppm |

| Typical Yield | Variable; optimized multi-step yields ~60–75% overall |

| Stereochemistry | trans,trans confirmed by NOESY and X-ray |

| Common Solvents | Hexane, ethyl acetate, dichloromethane |

Advanced Preparation Techniques and Industrial Considerations

While laboratory-scale synthesis relies on batch reactions, industrial preparation may employ:

Continuous Flow Reactors: For improved control over reaction parameters, enhanced safety, and scalability.

Automated Synthesis Systems: To optimize reaction times and reproducibility.

These approaches facilitate higher throughput and consistent product quality suitable for research and potential commercial applications.

Comparative Notes on Similar Compounds

Preparation methods for structurally related bicyclohexane derivatives, such as 1-But-3-enyl-4-(4-propylcyclohexyl)cyclohexane, share similar synthetic strategies involving Grignard reagents and catalytic hydrogenation. Differences lie mainly in the nature and position of substituents, which influence reaction conditions and purification protocols.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (trans,trans)-4-(Prop-1-en-1-yl)-4'-propyl-1,1'-bi(cyclohexane)?

- Methodological Answer : The synthesis involves constructing the bicyclohexane core via a Diels-Alder reaction between cyclohexene derivatives and a dienophile, followed by regioselective functionalization. For the trans,trans isomer, stereochemical control is critical. Catalytic hydrogenation or Grignard reactions under controlled temperatures (e.g., 40–80°C) with palladium or nickel catalysts ensure retention of trans configurations . Purification via column chromatography (silica gel, hexane/ethyl acetate) achieves >90% purity.

Q. How is the stereochemistry of this compound confirmed experimentally?

- Methodological Answer : Nuclear Overhauser Effect Spectroscopy (NOESY) NMR identifies spatial proximity of protons on adjacent cyclohexane rings to confirm trans,trans geometry. For example, cross-peaks between axial protons on C4 and C4' positions validate the stereochemistry. X-ray crystallography further resolves absolute configuration, as demonstrated for structurally analogous bicyclohexanes .

Q. What characterization techniques are essential for verifying purity and structure?

- Methodological Answer :

- GC-MS : Confirms molecular ion peaks (m/z ~262 for [M+H]+) and absence of side products.

- 1H/13C NMR : Assigns chemical shifts for prop-1-en-1-yl (δ 5.2–5.8 ppm, vinyl protons) and propyl groups (δ 0.9–1.6 ppm, methylene/methyl protons) .

- HPLC : Quantifies purity (>98% using C18 reverse-phase columns, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do steric effects influence reactivity in cross-coupling reactions involving this compound?

- Methodological Answer : The bulky bicyclohexane framework creates steric hindrance, limiting accessibility to catalytic sites. For Suzuki-Miyaura couplings, using electron-deficient aryl boronic acids and Pd(PPh3)4 at elevated temperatures (80–100°C) improves yields (up to 75%) by overcoming steric barriers. Computational modeling (DFT) predicts transition-state geometries to optimize ligand design .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer : Discrepancies arise from variations in solvent polarity, catalyst loading, or stereochemical drift. Systematic studies using Design of Experiments (DoE) can identify critical factors. For example, a 2024 study resolved low yields (40% vs. 85%) in alkylation reactions by switching from THF to DMF, which stabilizes intermediates via polar interactions .

Q. How can computational methods predict the thermodynamic stability of conformers?

- Methodological Answer : Molecular dynamics (MD) simulations with AMBER or CHARMM force fields model chair-chair vs. boat-chair conformers. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) quantify energy differences (ΔG ~2–3 kcal/mol favoring chair-chair). These align with experimental IR data showing reduced strain in trans,trans configurations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.